2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as ethyl phenyl ketone and hydrazine hydrate under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a suitable thiol reagent, such as ethanethiol, under basic conditions.
Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting the sulfanyl-triazole intermediate with hydrazine hydrate.
Condensation with 2-Hydroxyacetophenone: The final step involves the condensation of the hydrazide intermediate with 2-hydroxyacetophenone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Electrophilic or nucleophilic reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Pharmacology: It can be used to study the interactions of triazole derivatives with biological targets, such as enzymes or receptors.
Materials Science: The compound’s ability to form stable complexes with metals can be explored for applications in catalysis or as materials for electronic devices.
Biology: It can be used as a probe to study biological processes involving sulfanyl and hydrazide groups.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring may interact with metal ions or active sites of enzymes, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
- 4-ethyl-5-phenyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. The presence of both the triazole ring and the hydrazide moiety allows for unique interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-25-19(15-9-5-4-6-10-15)23-24-20(25)28-13-18(27)22-21-14(2)16-11-7-8-12-17(16)26/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-14+ |
InChI Key |
BAWVOOLGRIFPAA-KGENOOAVSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2O)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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